Butyl (2,2-diphenylethyl)phosphonofluoridate
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Overview
Description
Butyl (2,2-diphenylethyl)phosphonofluoridate is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a butyl group, a 2,2-diphenylethyl moiety, and a phosphonofluoridate functional group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl (2,2-diphenylethyl)phosphonofluoridate typically involves the reaction of 2,2-diphenylethyl alcohol with phosphorus oxychloride (POCl3) to form the corresponding phosphonochloridate intermediate. This intermediate is then reacted with butanol in the presence of a base, such as pyridine, to yield the final product. The reaction conditions often require controlled temperatures and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Butyl (2,2-diphenylethyl)phosphonofluoridate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonofluoridate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) are employed under mild conditions.
Major Products
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Substituted phosphonofluoridates with various functional groups.
Scientific Research Applications
Butyl (2,2-diphenylethyl)phosphonofluoridate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in studies related to acetylcholinesterase inhibition.
Medicine: Explored for its potential therapeutic applications, including as a candidate for drug development targeting specific enzymes.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Butyl (2,2-diphenylethyl)phosphonofluoridate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by forming covalent bonds with the active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition mechanism is particularly relevant in the study of acetylcholinesterase, where the compound acts as an irreversible inhibitor, leading to the accumulation of acetylcholine and subsequent physiological effects.
Comparison with Similar Compounds
Similar Compounds
Butyl methylphosphonofluoridate: Similar in structure but with a methyl group instead of the 2,2-diphenylethyl moiety.
Ethyl (2,2-diphenylethyl)phosphonofluoridate: Similar but with an ethyl group instead of a butyl group.
Phenyl (2,2-diphenylethyl)phosphonofluoridate: Similar but with a phenyl group instead of a butyl group.
Uniqueness
Butyl (2,2-diphenylethyl)phosphonofluoridate is unique due to the presence of the 2,2-diphenylethyl moiety, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous, such as in enzyme inhibition studies and the synthesis of specialized organophosphorus compounds.
Properties
CAS No. |
88344-36-9 |
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Molecular Formula |
C18H22FO2P |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
[2-[butoxy(fluoro)phosphoryl]-1-phenylethyl]benzene |
InChI |
InChI=1S/C18H22FO2P/c1-2-3-14-21-22(19,20)15-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,18H,2-3,14-15H2,1H3 |
InChI Key |
ICVIFGPTMTYHHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(CC(C1=CC=CC=C1)C2=CC=CC=C2)F |
Origin of Product |
United States |
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